2-(Trimethylstannyl)pyrimidine
CAS No.:
Cat. No.: VC17403678
Molecular Formula: C7H12N2Sn
Molecular Weight: 242.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2Sn |
|---|---|
| Molecular Weight | 242.89 g/mol |
| IUPAC Name | trimethyl(pyrimidin-2-yl)stannane |
| Standard InChI | InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-3H;3*1H3; |
| Standard InChI Key | RCFQIMPQKOTUCJ-UHFFFAOYSA-N |
| Canonical SMILES | C[Sn](C)(C)C1=NC=CC=N1 |
Introduction
Chemical Identity and Structural Features
2-(Tributylstannyl)pyrimidine belongs to the class of organostannanes characterized by a direct tin-carbon bond at the 2-position of the pyrimidine ring. The molecule consists of:
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A six-membered pyrimidine aromatic system with two nitrogen atoms at the 1- and 3-positions
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A tributylstannyl (-Sn(CH)) substituent at the 2-position
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Three n-butyl groups attached to the tin center
The tin atom adopts a tetrahedral geometry, with bond angles of approximately 109.5° between the pyrimidine ring and butyl groups. X-ray crystallographic studies of analogous organotin compounds reveal Sn-C bond lengths typically ranging from 2.10–2.18 Å .
Physical and Chemical Properties
The compound exhibits the following characteristic properties :
| Property | Value/Description |
|---|---|
| Boiling point | 381.2 ± 25.0 °C (predicted) |
| Density | 1.164 g/mL at 25 °C |
| Refractive index | = 1.512 |
| Flash point | >110°C |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (CHCl, CHCl), and alcohols |
| Storage conditions | Sealed under inert gas at 2–8°C |
| pKa | 1.42 ± 0.33 (predicted) |
The low predicted pKa value indicates weak acidic character, likely associated with protonation at the pyrimidine nitrogen atoms rather than direct tin involvement. The compound's stability in air exceeds that of trimethylstannane analogs due to the steric protection provided by the bulky tributyl groups .
Synthetic Applications in Organic Chemistry
Stille Cross-Coupling Reactions
As a quintessential Stille coupling partner, 2-(Tributylstannyl)pyrimidine enables palladium-catalyzed cross-couplings with aromatic halides and triflates. The reaction proceeds through a transmetallation mechanism:
Key advantages include:
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Tolerance for diverse functional groups (esters, amines, nitriles)
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Compatibility with microwave-assisted reaction conditions
Tankyrase (TNKS) Inhibitors
The compound serves as a precursor in synthesizing 2-aminopyridine oxazolidinones, potent tankyrase inhibitors with IC values <50 nM. These inhibitors show promise in oncology by modulating Wnt/β-catenin signaling pathways .
Canagliflozin Production
Recent Advances in Applications (2023–2025)
Emerging uses demonstrate expanded synthetic utility:
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